2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one
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Overview
Description
2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one typically involves the cyclization of suitable precursors. One common method involves the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles. These reactants undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reactants, and implementing efficient purification techniques to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as in the field of organic electronics.
Mechanism of Action
The mechanism by which 2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones: These compounds have a similar fused ring system but differ in the specific arrangement and substituents.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a pyridine ring but have different fused ring systems and functional groups.
Uniqueness
2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one is unique due to its specific fused ring structure and the presence of dimethyl groups, which can influence its chemical reactivity and potential applications. Its distinct properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C9H9NO2/c1-5-6(2)12-7-3-4-10-9(11)8(5)7/h3-4H,1-2H3,(H,10,11) |
InChI Key |
WYJVXOSPQJITJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)NC=C2)C |
Origin of Product |
United States |
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